2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
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Overview
Description
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with methyl groups and a benzoic acid moiety. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor with a platinum catalyst can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as hydrogen in the presence of a platinum catalyst are commonly used.
Substitution: Substitution reactions often involve the use of halides or other electrophilic reagents.
Major Products
The major products formed from these reactions include hydroxylamines, reduced piperidine derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring provides steric hindrance, which can influence the binding affinity and reactivity of the compound . The benzoic acid moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinol: A hydroxylated derivative used in various applications.
Uniqueness
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity .
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O3/c1-17(2)10-12(11-18(3,4)19-17)20(5)15(21)13-8-6-7-9-14(13)16(22)23/h6-9,12,19H,10-11H2,1-5H3,(H,22,23) |
InChI Key |
PSUJDBREMSVUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C(=O)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
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